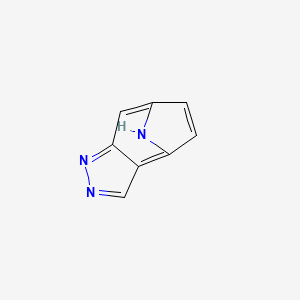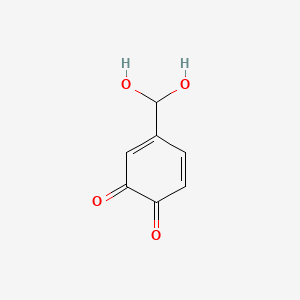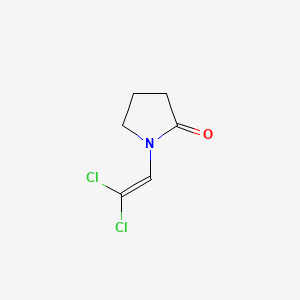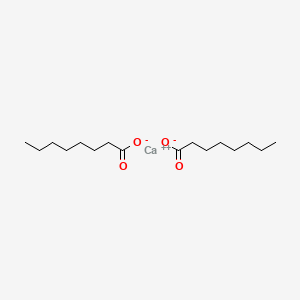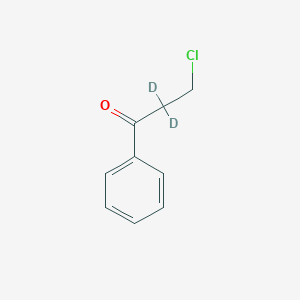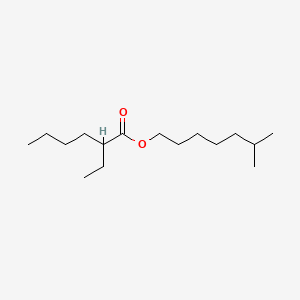
Isooctyl 2-ethylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isooctyl 2-ethylhexanoate is an ester compound formed from isooctanol and 2-ethylhexanoic acid. It is widely used in various industrial applications due to its excellent properties such as low volatility, good solubility in organic solvents, and stability under different conditions .
準備方法
Synthetic Routes and Reaction Conditions
Isooctyl 2-ethylhexanoate can be synthesized through the esterification reaction between isooctanol and 2-ethylhexanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of solid acid catalysts in fixed-bed reactors is also common, as it allows for easier separation of the catalyst from the product and reduces the need for purification steps .
化学反応の分析
Types of Reactions
Isooctyl 2-ethylhexanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isooctanol and 2-ethylhexanoic acid.
Oxidation: Under oxidative conditions, the ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: This compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Isooctanol and 2-ethylhexanoic acid.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols.
科学的研究の応用
Isooctyl 2-ethylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Utilized in the development of pharmaceutical formulations due to its biocompatibility and stability.
Industry: Commonly used in the production of lubricants, plasticizers, and surfactants
作用機序
The mechanism of action of isooctyl 2-ethylhexanoate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a solvent or carrier for active pharmaceutical ingredients, enhancing their solubility and bioavailability. The ester bond in this compound can be hydrolyzed by esterases, releasing isooctanol and 2-ethylhexanoic acid, which can then participate in various metabolic pathways .
類似化合物との比較
Similar Compounds
2-Ethylhexanoic acid: A carboxylic acid used in the production of metal salts and as a plasticizer.
Isooctanol: An alcohol used as a solvent and in the production of esters.
2-Ethylhexanol: An alcohol similar to isooctanol, used in the production of plasticizers and surfactants.
Uniqueness
Isooctyl 2-ethylhexanoate is unique due to its combination of properties from both isooctanol and 2-ethylhexanoic acid. It offers low volatility, good solubility in organic solvents, and stability under various conditions, making it suitable for a wide range of applications in different fields .
特性
CAS番号 |
30676-91-6 |
|---|---|
分子式 |
C16H32O2 |
分子量 |
256.42 g/mol |
IUPAC名 |
6-methylheptyl 2-ethylhexanoate |
InChI |
InChI=1S/C16H32O2/c1-5-7-12-15(6-2)16(17)18-13-10-8-9-11-14(3)4/h14-15H,5-13H2,1-4H3 |
InChIキー |
ARKBMHLACAUIQS-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)C(=O)OCCCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


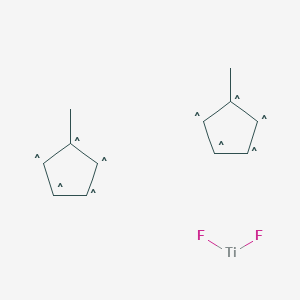
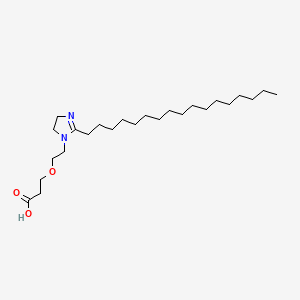
![2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid](/img/structure/B13835087.png)
![tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate](/img/structure/B13835090.png)

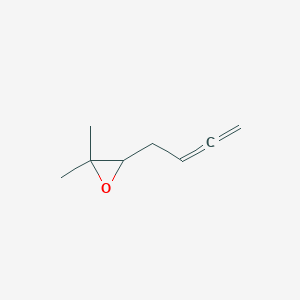
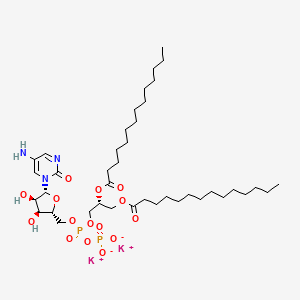
![5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine](/img/structure/B13835120.png)
